- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor, Organic Process Research & Development, 2004, 8(2), 192-200

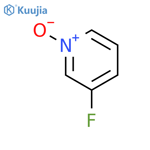

Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

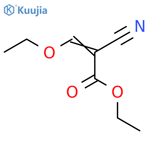

97509-75-6 structure

Nombre del producto:3-fluoropyridine-2-carbonitrile

Número CAS:97509-75-6

MF:C6H3FN2

Megavatios:122.09982419014

MDL:MFCD06797501

CID:61900

PubChem ID:7060408

3-fluoropyridine-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 3-Fluoropicolinonitrile

- 3-FLUORO-2-PYRIDINECARBONITRILE

- 3-Fluoropyridine-2-carbonitrile

- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE

- 2-Cyano-3-fluoropyridine

- 2-Hydroxy-4-Methylpyridine

- N-tert-Butyl-alpha-phenylnitrone

- 3-fluoro-2-cyanopyridine

- 2-Pyridinecarbonitrile, 3-fluoro-

- 3-fluoro-pyridine-2-carbonitrile

- 3-Fluoro-2-pyridinenitrile

- fluorocyanopyridine

- PubChem16434

- 2-cyano-3-fluoro-pyridine

- 2-Cyano-3-fluoro pyridine

- 2-Pyridinecarbonitrile,3-fluoro-

- VZFPSCNTFBJZHB-UHFFFAOYSA-N

- 3-fluoranylpyridine-2-carbonitrile

- ABBYPHARMA A

- 3-Fluoro-2-pyridinecarbonitrile (ACI)

- 3-fluoropyridine-2-carbonitrile

-

- MDL: MFCD06797501

- Renchi: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H

- Clave inchi: VZFPSCNTFBJZHB-UHFFFAOYSA-N

- Sonrisas: N#CC1C(F)=CC=CN=1

Atributos calculados

- Calidad precisa: 122.02800

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 137

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 36.7

- Xlogp3: 1

Propiedades experimentales

- Color / forma: Beige low melting point solid

- Punto de fusión: 27-32 °C

- Punto de inflamación: Fahrenheit: 219.2 ° f

Celsius: 104 ° c - PSA: 36.68000

- Logp: 1.09238

- Disolución: Not determined

3-fluoropyridine-2-carbonitrile Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H301+H311+H331-H315-H319

- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Número de transporte de mercancías peligrosas:3276

- Wgk Alemania:3

- Código de categoría de peligro: 20/21/22-37/38-41

- Instrucciones de Seguridad: S26-S36/37/39-S23

-

Señalización de mercancías peligrosas:

- Categoría de embalaje:III

- Grupo de embalaje:III

- Términos de riesgo:R20/21/22; R36/37/38

- Nivel de peligro:6.1

- Período de Seguridad:6.1

- Condiciones de almacenamiento:Store at room temperature

3-fluoropyridine-2-carbonitrile Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-fluoropyridine-2-carbonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109239-1000g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 98% | 1000g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D388756-1g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 1g |

$155 | 2024-05-24 | |

| Enamine | EN300-102907-25.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 25.0g |

$94.0 | 2023-07-08 | |

| Enamine | EN300-102907-50.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 50.0g |

$187.0 | 2023-07-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25767-5g |

2-Cyano-3-fluoropyridine, 97+% |

97509-75-6 | 97+% | 5g |

¥4588.00 | 2023-03-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062795-500g |

3-Fluoropicolinonitrile |

97509-75-6 | 98% | 500g |

¥4002.00 | 2024-04-23 | |

| Enamine | EN300-102907-5.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 5.0g |

$43.0 | 2023-07-08 | |

| Fluorochem | 045828-5g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 5g |

£27.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D402786-100g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 100g |

$2500 | 2024-06-05 | |

| abcr | AB172915-1 g |

2-Cyano-3-fluoropyridine; . |

97509-75-6 | 1g |

€61.20 | 2022-03-25 |

3-fluoropyridine-2-carbonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux

Referencia

- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

Referencia

- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

Referencia

- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt

Referencia

- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C

Referencia

- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

Referencia

- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C

Referencia

- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds, Organic Letters, 2010, 12(11), 2517-2519

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Referencia

- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Referencia

- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

Referencia

- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines, Journal of the American Chemical Society, 2017, 139(28), 9499-9502

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Referencia

- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

Referencia

- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt

Referencia

- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Referencia

- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Referencia

- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,

3-fluoropyridine-2-carbonitrile Raw materials

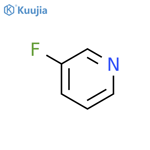

- 3-fluoropyridine

- 3-Fluoro-2-Pyridinecarboxamide

- Ethyl Cyano(ethoxymethylene)acetate

- 3-Fluoropyridine 1-Oxide

- 3-nitropyridine-2-carbonitrile

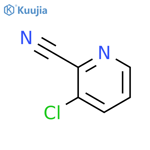

- 3-chloropyridine-2-carbonitrile

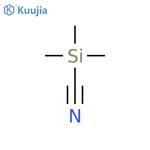

- trimethylsilanecarbonitrile

3-fluoropyridine-2-carbonitrile Preparation Products

3-fluoropyridine-2-carbonitrile Literatura relevante

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos cianuros

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados piridinas y derivados

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados

97509-75-6 (3-fluoropyridine-2-carbonitrile) Productos relacionados

- 298709-29-2(3,5-Difluoropicolinonitrile)

- 327056-62-2(5-Fluoro-2-pyridinecarbonitrile)

- 1248627-38-4(2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid)

- 1488635-40-0(Butane, 2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)-)

- 305336-66-7(2-{4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid)

- 1361520-48-0(2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl)

- 1038340-59-8(2-{1-(4-methylphenyl)propylamino}ethan-1-ol)

- 1339444-10-8(1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile)

- 372495-19-7((2E)-3-(2-ethoxyphenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1249333-73-0(1-(bromomethyl)-1-(cyclohexyloxy)cyclohexane)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:97509-75-6)2-Cyano-3-fluoropyridine

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile

Pureza:99%

Cantidad:500g

Precio ($):571.0